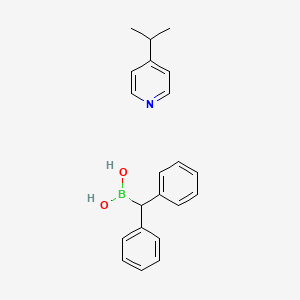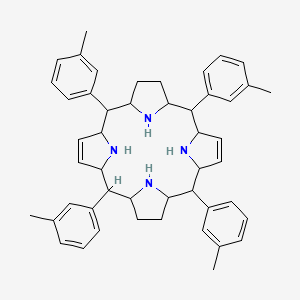
5,10,15,20-Tetrakis(3-methylphenyl)porphyri
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(3-methylphenyl)porphyrin: is a synthetic porphyrin derivative. Porphyrins are a class of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. These compounds are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected by methine bridges. The unique structure of porphyrins allows them to coordinate metal ions, making them useful in various applications, including catalysis, photodynamic therapy, and as sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin typically involves the condensation of pyrrole with an aldehyde under acidic conditions. One common method is the Adler-Longo synthesis, where pyrrole and 3-methylbenzaldehyde are refluxed in propionic acid. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solventless or microwave-assisted methods may be employed to reduce environmental impact and improve reaction rates .
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin dianions.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrins depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry: 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to coordinate metal ions makes it valuable in catalysis and as a photosensitizer in photochemical reactions.
Biology: In biological research, this compound is used to study the behavior of porphyrins in biological systems. It serves as a model compound for understanding the function of natural porphyrins in hemoglobin and chlorophyll.
Medicine: The compound is employed in photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Industry: In industrial applications, 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin is used in the development of sensors for detecting gases and other analytes. Its unique optical properties make it suitable for use in dye-sensitized solar cells .
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. In photodynamic therapy, the compound targets cancer cells, and upon light activation, it produces ROS that selectively destroy the malignant cells. The molecular targets include cellular membranes, proteins, and nucleic acids .
Comparación Con Compuestos Similares
- 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin
- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
Comparison: 5,10,15,20-Tetrakis(3-methylphenyl)porphyrin is unique due to the presence of methyl groups at the 3-position of the phenyl rings, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different photophysical properties and reactivity patterns, making it suitable for specific applications in catalysis and photodynamic therapy .
Propiedades
Fórmula molecular |
C48H56N4 |
|---|---|
Peso molecular |
689.0 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(3-methylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C48H56N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-17,19,22,24-28,37-52H,18,20-21,23H2,1-4H3 |
Clave InChI |
XIUDDLCTXKGDHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C9=CC=CC(=C9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
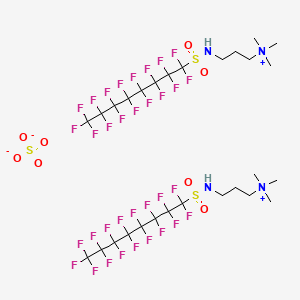
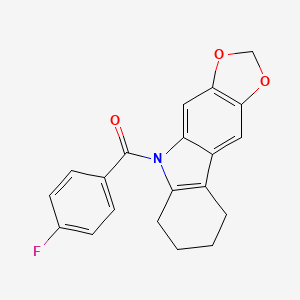
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)
![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
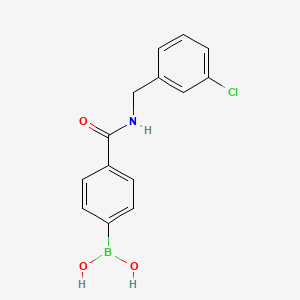
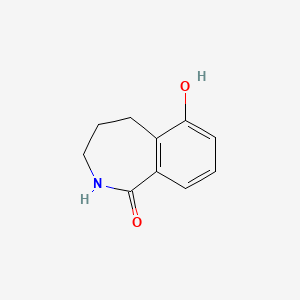
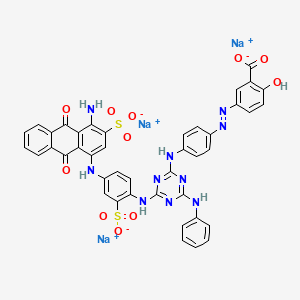
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)

